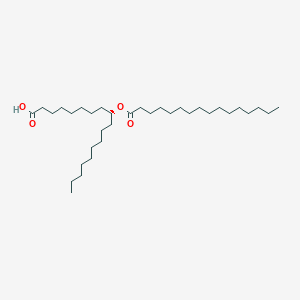
9(R)-Pahsa
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9®-Pahsa, also known as 9®-hydroxy-10(E),12(Z)-octadecadienoic acid, is a naturally occurring fatty acid derivative. It is a member of the hydroxy fatty acids family and is known for its significant biological activities, including anti-inflammatory and anti-diabetic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9®-Pahsa typically involves the enzymatic oxidation of linoleic acid. This process can be catalyzed by lipoxygenases, which introduce a hydroxy group at the 9th carbon of the fatty acid chain. The reaction conditions often include a buffered aqueous solution at a pH of around 7.5 and a temperature of 25-30°C.
Industrial Production Methods
Industrial production of 9®-Pahsa can be achieved through biotechnological processes involving genetically engineered microorganisms that express the necessary enzymes for the oxidation of linoleic acid. These processes are optimized for large-scale production by controlling factors such as substrate concentration, oxygen supply, and fermentation conditions.
Analyse Chemischer Reaktionen
Types of Reactions
9®-Pahsa undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of keto derivatives.
Reduction: Reduction reactions can convert the hydroxy group to a hydrogen atom, forming the corresponding saturated fatty acid.
Esterification: The hydroxy group can react with alcohols to form esters.
Hydrolysis: Ester bonds in 9®-Pahsa esters can be hydrolyzed to release the free fatty acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are employed.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively.
Major Products
Oxidation: Keto derivatives of 9®-Pahsa.
Reduction: Saturated fatty acids.
Esterification: Fatty acid esters.
Hydrolysis: Free 9®-Pahsa.
Wissenschaftliche Forschungsanwendungen
9®-Pahsa has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions of fatty acids.
Biology: Investigated for its role in cellular signaling and metabolism.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases and diabetes.
Industry: Utilized in the formulation of bio-based lubricants and surfactants.
Wirkmechanismus
The biological effects of 9®-Pahsa are primarily mediated through its interaction with specific receptors and enzymes. It modulates the activity of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating lipid metabolism and inflammation. Additionally, 9®-Pahsa influences the expression of genes involved in glucose metabolism, thereby exerting its anti-diabetic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9(S)-Pahsa: The stereoisomer of 9®-Pahsa with similar biological activities.
13(S)-HODE: Another hydroxy fatty acid with anti-inflammatory properties.
12(S)-HETE: A hydroxy fatty acid involved in inflammatory responses.
Uniqueness
9®-Pahsa is unique due to its specific stereochemistry, which influences its interaction with biological targets and its overall biological activity. Its ability to modulate PPARs and its potential therapeutic applications in diabetes and inflammation distinguish it from other similar compounds.
Eigenschaften
IUPAC Name |
(9R)-9-hexadecanoyloxyoctadecanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-18-23-27-31-34(37)38-32(28-24-20-17-10-8-6-4-2)29-25-21-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/t32-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQWHZLXDBVXML-JGCGQSQUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCC)CCCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCC)CCCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














